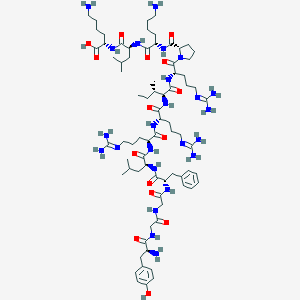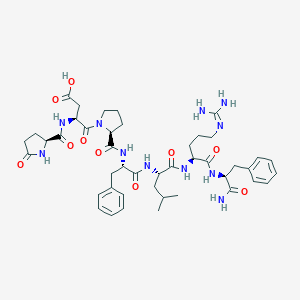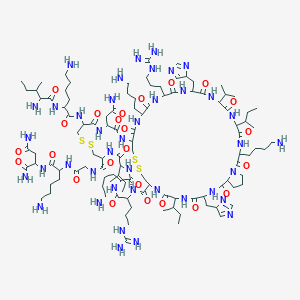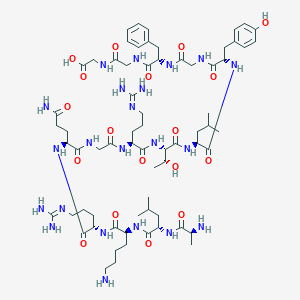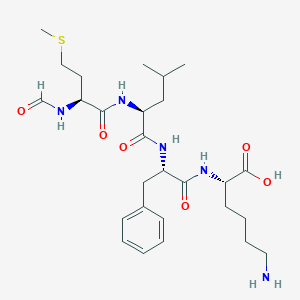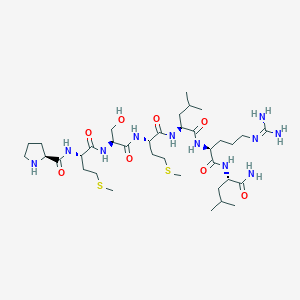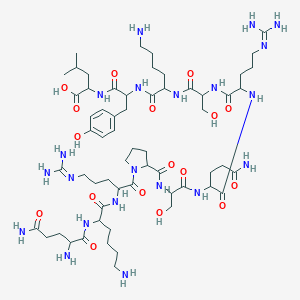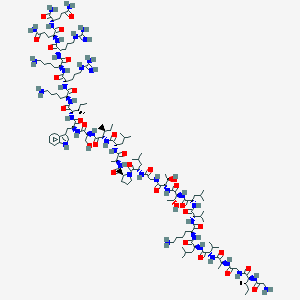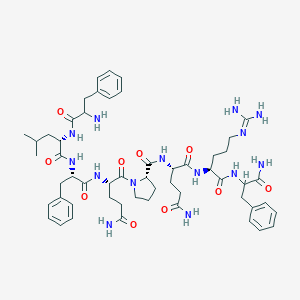
Phe-leu-phe-gln-pro-gln-arg-phe-NH2
Übersicht
Beschreibung
“Phe-leu-phe-gln-pro-gln-arg-phe-NH2” is a synthetic analog of a peptide. It has been studied for its effects on intestinal motility and nociception in rats . It’s found to exert effects similar to opiate agonists and antagonists on intestinal myoelectrical activity and on nociception . It’s also known to attenuate the analgesic effects of morphine .
Physical And Chemical Properties Analysis
The peptide “Phe-leu-phe-gln-pro-gln-arg-phe-NH2” has a molecular weight of 1081.27 . Other physical and chemical properties such as solubility, stability, and isoelectric point are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Pain Regulation
Scientific Field
Application Summary
NPFF has been implicated in the regulation of pain. It interacts with its two cognate G protein-coupled receptors, Neuropeptide FF Receptors 1 and 2 (NPFFR1 and NPFFR2), which are potential targets for therapeutic applications in pain regulation .
Methods of Application
The study of NPFF’s role in pain regulation typically involves animal models where NPFF or its analogs are administered, and pain responses are subsequently measured .
Results or Outcomes
Significant progress has been made to understand the pharmacological roles of NPFF and its interactions with other receptor systems, notably the opioid receptors. A variety of NPFFR ligands with different mechanisms of action (agonists or antagonists) have been discovered .
Modulation of Opioid Side Effects
Scientific Field
Application Summary
NPFF is involved in the modulation of opioid side effects. It’s a part of a system that can counteract the action of opioids, thus playing a role in opiate tolerance .
Methods of Application
This application is studied using in vivo models where opioids are administered followed by the administration of NPFF or its analogs. The side effects and tolerance to opioids are then measured .
Results or Outcomes
NPFF and its receptors represent a relatively new target system for the modulation of opioid side effects. The development of peptidic and small molecule NPFFR ligands as tool compounds and therapeutic candidates is ongoing .
Drug Reward
Scientific Field
Application Summary
NPFF is involved in the process of drug reward. It interacts with its receptors and has been implicated in the reward effects of drugs .
Methods of Application
The role of NPFF in drug reward is typically studied using animal models of drug addiction. The animals are administered drugs of abuse, followed by the administration of NPFF or its analogs, and the reward effects are then measured .
Results or Outcomes
NPFF and its receptors have been identified as potential targets for therapeutic applications in drug reward. The development of NPFFR ligands for this purpose is ongoing .
Anxiety
Scientific Field
Application Summary
NPFF and its receptors have been implicated in the regulation of anxiety .
Methods of Application
The role of NPFF in anxiety is studied using animal models where NPFF or its analogs are administered, and anxiety-like behaviors are subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in anxiety .
Cardiovascular Conditions
Scientific Field
Application Summary
NPFF has been implicated in the central regulation of blood pressure .
Methods of Application
The role of NPFF in cardiovascular regulation is typically studied using animal models where NPFF or its analogs are administered, and cardiovascular parameters like blood pressure and heart rate are subsequently measured .
Results or Outcomes
NPFF demonstrates distinct responses in magnocellular and parvocellular neurons of the hypothalamic paraventricular nucleus (PVN), which regulate the secretion of neurohypophyseal hormones and sympathetic outflow, respectively .
Other Peripheral Effects
Application Summary
Apart from the above-mentioned applications, NPFF and its receptors have been implicated in other peripheral effects .
Methods of Application
The role of NPFF in these peripheral effects is studied using animal models where NPFF or its analogs are administered, and the effects are subsequently measured .
Results or Outcomes
NPFF and its receptors represent a relatively new target system for many therapeutic applications including other peripheral effects .
Hormonal Control
Scientific Field
Application Summary
NPFF is involved in the regulation of various hormones. It interacts with its receptors and plays a role in hormonal control .
Methods of Application
The role of NPFF in hormonal control is typically studied using animal models where NPFF or its analogs are administered, and hormonal levels are subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in hormonal control .
Body Temperature Homeostasis
Scientific Field
Application Summary
NPFF is involved in the regulation of body temperature. It interacts with its receptors and plays a role in maintaining body temperature homeostasis .
Methods of Application
The role of NPFF in body temperature homeostasis is typically studied using animal models where NPFF or its analogs are administered, and body temperature is subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in body temperature homeostasis .
Macrophage Activation
Scientific Field
Application Summary
NPFF is involved in the activation of macrophages, a type of white blood cell that engulfs and digests cellular debris, foreign substances, microbes, and cancer cells .
Methods of Application
The role of NPFF in macrophage activation is typically studied using in vitro models where NPFF or its analogs are administered to macrophages, and their activation is subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in macrophage activation .
Regulation of Insulin Secretion
Application Summary
NPFF is involved in the regulation of insulin secretion. It interacts with its receptors and plays a role in controlling insulin levels .
Methods of Application
The role of NPFF in insulin regulation is typically studied using in vitro models where NPFF or its analogs are administered to pancreatic beta cells, and insulin secretion is subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in the regulation of insulin secretion .
Regulation of Appetite
Scientific Field
Application Summary
NPFF is involved in the regulation of appetite. It interacts with its receptors and plays a role in controlling food intake .
Methods of Application
The role of NPFF in appetite regulation is typically studied using animal models where NPFF or its analogs are administered, and food intake is subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in the regulation of appetite .
Regulation of Heart Rate
Application Summary
NPFF is involved in the regulation of heart rate. It interacts with its receptors and plays a role in controlling heart rate .
Methods of Application
The role of NPFF in heart rate regulation is typically studied using animal models where NPFF or its analogs are administered, and heart rate is subsequently measured .
Results or Outcomes
NPFF and its receptors represent a potential target system for therapeutic applications in the regulation of heart rate .
Eigenschaften
IUPAC Name |
(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H76N14O10/c1-32(2)28-41(66-47(72)36(55)29-33-14-6-3-7-15-33)50(75)67-42(31-35-18-10-5-11-19-35)51(76)64-39(23-25-45(57)70)53(78)68-27-13-21-43(68)52(77)63-38(22-24-44(56)69)49(74)62-37(20-12-26-61-54(59)60)48(73)65-40(46(58)71)30-34-16-8-4-9-17-34/h3-11,14-19,32,36-43H,12-13,20-31,55H2,1-2H3,(H2,56,69)(H2,57,70)(H2,58,71)(H,62,74)(H,63,77)(H,64,76)(H,65,73)(H,66,72)(H,67,75)(H4,59,60,61)/t36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYCFZUSOBOBIN-AQJXLSMYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)N)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)N)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H76N14O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1081.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phe-leu-phe-gln-pro-gln-arg-phe-NH2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




